molecular formula C11H14N2O2 B12536753 N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide CAS No. 656250-11-2

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide

Cat. No.: B12536753
CAS No.: 656250-11-2
M. Wt: 206.24 g/mol
InChI Key: YDSXWKCTDWHLBK-UHFFFAOYSA-N
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Description

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide is an organic compound with the molecular formula C8H10N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide can be synthesized through the acylation of m-phenylenediamine. The process involves dissolving m-phenylenediamine in water, followed by the addition of 30% hydrochloric acid. The mixture is stirred for half an hour, and then acetic acid is added while maintaining the reaction temperature at 40°C. The reaction is stirred for an additional hour, and then salt is added to precipitate the product, which is filtered and neutralized to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same acylation process but on a larger scale. The raw materials used include m-phenylenediamine, acetic acid, and hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .

Scientific Research Applications

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of reactive and disperse dyes.

Mechanism of Action

The mechanism of action of N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)acetamide: Similar in structure but lacks the oxopropyl group.

    3-Aminoacetanilide: Another related compound with similar applications in dye synthesis.

Uniqueness

N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide is unique due to its specific structure, which combines an aminophenyl group with an acetamide group, making it versatile for various chemical reactions and applications .

Properties

CAS No.

656250-11-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[3-(2-aminophenyl)-3-oxopropyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-7-6-11(15)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,14)

InChI Key

YDSXWKCTDWHLBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(=O)C1=CC=CC=C1N

Origin of Product

United States

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